molecular formula C17H18N6O3 B14971581 N-(3,4-Dimethyl-phenyl)-N'-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine

N-(3,4-Dimethyl-phenyl)-N'-furan-2-ylmethyl-5-nitro-pyrimidine-2,4,6-triamine

Cat. No.: B14971581
M. Wt: 354.4 g/mol
InChI Key: POKICEMLTVVMKV-UHFFFAOYSA-N
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Description

N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyrimidine core substituted with a nitro group at the 5-position, a 3,4-dimethylphenyl group at the N2 position, and a furan-2-ylmethyl group at the N4 position. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group at the 5-position. The N2 and N4 positions are then substituted with the 3,4-dimethylphenyl and furan-2-ylmethyl groups, respectively. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aromatic rings can interact with biological macromolecules through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N2-(3,4-Dimethoxyphenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine
  • N2-(3,4-Dimethylphenyl)-N4-[(thiophen-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N2-(3,4-DIMETHYLPHENYL)-N4-[(FURAN-2-YL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the furan and nitro groups, along with the dimethylphenyl substitution, makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-N-(3,4-dimethylphenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H18N6O3/c1-10-5-6-12(8-11(10)2)20-17-21-15(18)14(23(24)25)16(22-17)19-9-13-4-3-7-26-13/h3-8H,9H2,1-2H3,(H4,18,19,20,21,22)

InChI Key

POKICEMLTVVMKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N)C

Origin of Product

United States

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